molecular formula C14H20ClN3O2 B2756249 N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride CAS No. 2034414-78-1

N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride

Cat. No.: B2756249
CAS No.: 2034414-78-1
M. Wt: 297.78
InChI Key: ZCDZGJKBKMSHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride is a bicyclic alkaloid derivative characterized by a fused pyrido-diazocine core and an acetamide side chain modified with a methyl group. Its IUPAC name, 2-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)acetamide hydrochloride, reflects its complex tricyclic structure with a bridgehead nitrogen and ketone functionality . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-methyl-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-15-13(18)9-16-6-10-5-11(8-16)12-3-2-4-14(19)17(12)7-10;/h2-4,10-11H,5-9H2,1H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZGJKBKMSHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CC2CC(C1)C3=CC=CC(=O)N3C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives and bicyclic alkaloids, emphasizing molecular features, synthesis routes, and biological relevance.

Pyrido-Diazocine Derivatives

Example Compound: 2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide ()

  • Structural Differences : Lacks the N-methyl group and hydrochloride salt present in the target compound.
  • Functional Impact : The absence of methylation may reduce lipophilicity and alter receptor binding kinetics. The hydrochloride salt in the target compound improves aqueous solubility, which is critical for bioavailability .
Imidazo[1,2-a]pyridine Acetamide Derivatives ()

Example Compounds :

  • N-ethyl-N-(4-pyridinylmethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride
  • N-(2-methoxyethyl)-N-(2-morpholinylethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride
Feature Target Compound Imidazo[1,2-a]pyridine Derivatives
Core Structure Pyrido-diazocine Imidazo[1,2-a]pyridine
Substituents N-methyl, ketone Aryl groups (e.g., 4-methylphenyl)
Salt Form Hydrochloride Hydrochloride
Therapeutic Target nAChR modulation (inferred) Neuroinflammation, analgesia
  • Key Differences: The imidazo[1,2-a]pyridine core lacks the bridged diazocine ring, reducing conformational rigidity.
Thiazolidinone and Pyrimidine Acetamides ()

Example Compounds :

  • N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide ()
  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide ()
Feature Target Compound Thiazolidinone/Pyrimidine Derivatives
Core Structure Pyrido-diazocine Thiazolidinone/pyrimidine
Bioactivity Neuropharmacological Hypoglycemic, antimicrobial
Functional Groups Ketone, methyl acetamide Thiol, dioxothiazolidinone
  • Key Differences: Thiazolidinone derivatives exhibit distinct mechanisms, such as PPAR-γ agonism for hypoglycemic effects, unlike the target compound’s inferred nAChR activity . The thiol group in ’s compound may confer antioxidant properties, absent in the target compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example:

  • Step 1: React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature and monitor progress via TLC .
  • Step 2: Purify the product by precipitation in water and recrystallization.
Key Reaction ParametersConditions/Yields
SolventDMF
BaseK₂CO₃ (1.5 equiv)
Reaction Time12–24 hours
Yield75–85%

Optimization Tips:

  • Use anhydrous conditions to minimize side reactions.
  • Adjust stoichiometry of chloroacetylated intermediates to improve conversion .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combined spectroscopic and analytical techniques are critical:

  • ¹H/¹³C NMR: Confirm backbone structure and substituent positions. For example, a singlet at δ 10.10 ppm (NHCO) in DMSO-d6 confirms the acetamide moiety .
  • IR Spectroscopy: Detect carbonyl stretches (e.g., 1667 cm⁻¹ for C=O) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
Key Characterization DataObservations
¹H NMR (DMSO-d6)δ 12.50 (NH), 4.12 (SCH₂)
IR (KBr)1667 cm⁻¹ (C=O)
MS (ESI)m/z 430.2 [M+1]⁺

Best Practices:

  • Cross-validate results with elemental analysis (C, H, N, S) to confirm purity .

Q. What are the solubility and stability profiles under various experimental conditions?

Methodological Answer: Solubility and stability depend on solvent polarity and pH:

Solubility ProfileConditions
DMSO>50 mg/mL
Ethanol~20 mg/mL
Water<1 mg/mL

Stability Considerations:

  • Stable in neutral pH; avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .
  • Store at –20°C under inert atmosphere for long-term stability.

Advanced Research Questions

Q. What methodologies are effective for resolving crystal structure contradictions using X-ray diffraction data?

Methodological Answer: Use SHELX programs (e.g., SHELXL) for refinement:

  • Step 1: Process intensity data with SHELXS for initial phase solutions .
  • Step 2: Refine hydrogen bonding networks via graph-set analysis to resolve ambiguities in hydrogen atom placement .
Common ChallengesSolutions
Disordered solvent moleculesUse SQUEEZE algorithm in PLATON
TwinningApply twin-law refinement in SHELXL

Case Study:

  • Hydrogen bond patterns (e.g., R₂²(8) motifs) help validate intermolecular interactions in crystal lattices .

Q. How can researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Technique Validation: Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected δ shifts due to solvent effects) .
  • Computational Aids: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
Example DiscrepancyResolution Strategy
Missing NH signal in NMRCheck DMSO-d6 purity or use D₂O exchange
MS fragmentation mismatchRe-run HRMS with internal calibration

Q. What in silico and in vitro approaches are suitable for studying biological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., enzymes/receptors). Validate with MD simulations .
  • In Vitro Assays:
    • Fluorescence Polarization: Measure binding affinity (Kd) using labeled ligands.
    • Enzyme Inhibition: Monitor IC₅₀ values via spectrophotometric assays .
Key Parameters for DockingSettings
Grid Box Size25 ų
Exhaustiveness100

Validation:

  • Compare docking scores with experimental IC₅₀ values to assess predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.